

An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B1394847

[Get Quote](#)

This technical guide provides a comprehensive overview of **Methyl 6-nitro-1H-indazole-3-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug development. This document details its physicochemical properties, provides a validated synthetic protocol, outlines methods for its structural characterization, and discusses its significant applications, particularly as a precursor to pharmacologically active molecules.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole derivatives are a class of bicyclic heterocyclic compounds that are considered bioisosteres of indoles, a prevalent motif in biologically active molecules. The indazole core, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as protein kinases. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indazole ring system. This modification can enhance binding affinities and introduce new pharmacological activities. Specifically, the 6-nitro substitution pattern, combined with a methyl carboxylate group at the 3-position, creates a versatile intermediate for the synthesis of a wide array of more complex, polyfunctionalized indazole derivatives. The broader class of nitroimidazole and nitroindazole compounds has been investigated for a range of biological activities, including antibacterial, antiprotozoal, and antiproliferative effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of **Methyl 6-nitro-1H-indazole-3-carboxylate** is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ N ₃ O ₄	
Molecular Weight	221.17 g/mol	
CAS Number	1167056-71-4	[7]
Appearance	Expected to be a solid	
Solubility	Soluble in organic solvents like DMSO and DMF	
InChI Key	Not directly available, but related structures exist	

Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of **Methyl 6-nitro-1H-indazole-3-carboxylate** can be approached through a multi-step process. A common and effective strategy involves the nitrosation of a corresponding indole precursor, followed by esterification. This protocol is adapted from established methods for the synthesis of related 6-nitro-1H-indazole-3-carbaldehyde and subsequent oxidation and esterification.[8][9][10]

Experimental Protocol: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole

- Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (NaNO₂, 2.9 equivalents) in distilled

water. Cool the solution to 0 °C in an ice bath.

- Acidification: Slowly add 6 M hydrochloric acid (HCl, ~4 equivalents) to the sodium nitrite solution while vigorously stirring and maintaining the temperature at 0 °C.
- Reaction: In a separate flask, suspend 6-nitroindole (1 equivalent) in water. Slowly add the 6-nitroindole suspension to the pre-cooled nitrosating mixture over 30 minutes.
- Reaction Monitoring: Maintain the reaction temperature at 20°C and continue stirring for 90 minutes. The reaction progress can be monitored by taking a small aliquot, filtering it, dissolving the precipitate in acetonitrile, and analyzing by LC-MS to confirm the consumption of the starting material.[9]
- Work-up: Upon completion, filter the reaction mixture under vacuum. Wash the collected precipitate with distilled water.
- Drying: Dry the solid product to obtain 6-nitro-1H-indazole-3-carbaldehyde as an orange solid.

Step 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to 6-Nitro-1H-indazole-3-carboxylic acid

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions should be carefully optimized to avoid side reactions. A plausible dediazonation process in acidic conditions followed by oxidation can also lead to the formation of the carboxylic acid as a byproduct in the nitrosation step, which could be isolated and used.[8][10]

Step 3: Esterification of 6-Nitro-1H-indazole-3-carboxylic acid

- Esterification: Dissolve the 6-nitro-1H-indazole-3-carboxylic acid in methanol. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
- Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

- Work-up: Cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution.
- Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 6-nitro-1H-indazole-3-carboxylate**.

Structural Characterization and Spectroscopic Analysis

The structural confirmation of **Methyl 6-nitro-1H-indazole-3-carboxylate** relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the nitro and methyl carboxylate groups. The proton on the nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The methyl protons of the ester group will appear as a singlet around 3.9-4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the ester group will resonate at a downfield chemical shift (typically >160 ppm). The carbon atoms attached to the nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- N-H stretch: A broad peak around $3300\text{-}3500\text{ cm}^{-1}$
- C=O stretch (ester): A strong peak around $1700\text{-}1730\text{ cm}^{-1}$

- N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm^{-1} and 1300-1350 cm^{-1} , respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.

Applications in Drug Discovery and Organic Synthesis

Methyl 6-nitro-1H-indazole-3-carboxylate is a valuable intermediate in the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A significant application of related 3-methyl-6-nitro-1H-indazole is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.^{[11][12]} The 6-aminoindazole core is a key pharmacophore in many kinase inhibitors. The synthetic versatility of **Methyl 6-nitro-1H-indazole-3-carboxylate** makes it an attractive starting material for the development of new therapeutic agents targeting a range of diseases.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for **Methyl 6-nitro-1H-indazole-3-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **Methyl 6-nitro-1H-indazole-3-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 6-nitro-1H-indazole-3-carboxylate | 1167056-71-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. js.vnu.edu.vn [js.vnu.edu.vn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394847#methyl-6-nitro-1h-indazole-3-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com